Product packaging for Methyl 3-(butylcarbamoyl)benzoate(Cat. No.:CAS No. 925618-20-8)

Methyl 3-(butylcarbamoyl)benzoate

Cat. No.: B2615964
CAS No.: 925618-20-8
M. Wt: 235.283
InChI Key: HGWOEXTYXDUSAA-UHFFFAOYSA-N
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Description

Overview of Benzoate (B1203000) Ester Derivatives in Organic Synthesis

Benzoate esters are derivatives of benzoic acid and are fundamental building blocks and intermediates in organic synthesis. organic-chemistry.orgwikipedia.org They are commonly formed through the Fischer esterification process, which involves the acid-catalyzed reaction of benzoic acid with an alcohol. mdpi.comyoutube.com In recent years, more advanced methods using solid acid catalysts have been developed to create these esters more efficiently and with less environmental impact. mdpi.comresearchgate.net

The utility of benzoate esters in synthesis is varied:

Protecting Groups: The benzoyl group is often used to protect hydroxyl groups in complex molecules during multi-step syntheses due to its general stability. organic-chemistry.org

Synthetic Intermediates: Benzoate esters undergo a range of chemical transformations. They can be hydrolyzed back to carboxylic acids and alcohols, reduced to form aldehydes or primary alcohols, or react with organometallic compounds to yield tertiary alcohols. libretexts.org Nucleophiles typically attack the carbonyl center, leading to substitution reactions. wikipedia.org

Applications in Materials and Medicine: Various benzoate ester derivatives have been investigated for applications ranging from liquid crystals to potential treatments for neurodegenerative diseases. scispace.comgoogle.com

Significance of Carbamoyl (B1232498) Functional Groups in Chemical Research

The carbamoyl group, R₂N-C(=O)-, is a crucial functional group in medicinal chemistry and drug design. acs.orgnih.gov Structurally, it can be viewed as a hybrid of an amide and an ester, which confers significant chemical stability. nih.gov This stability, combined with the group's ability to form hydrogen bonds, makes it a valuable component in designing bioactive molecules. acs.orgnih.gov

Key roles of the carbamoyl group include:

Bioisostere for Peptide Bonds: Due to its structural resemblance to a peptide linkage and its proteolytic stability, the carbamoyl moiety is often used as a peptide bond surrogate in medicinal chemistry. nih.gov

Modulating Biological Activity: Incorporating a carbamoyl group can enhance the biological activity of a parent compound. nih.gov By changing the substituents on the nitrogen and oxygen termini, researchers can fine-tune a molecule's properties to improve stability and pharmacokinetic profiles. acs.orgnih.gov

Drug and Prodrug Scaffolds: The carbamate (B1207046) group is a key structural element in many approved drugs for a wide range of diseases. nih.govnih.gov It is also used in prodrug design to improve the stability and delivery of therapeutic agents. nih.gov

Contextualization of Methyl 3-(butylcarbamoyl)benzoate within Modern Organic Chemistry

This compound, with its specific molecular architecture, exists at the intersection of benzoate ester and carbamoyl chemistry. Its structure features a methyl ester and an N-butyl-substituted carbamoyl group attached to a benzene (B151609) ring at the meta positions. This arrangement suggests a molecule designed as a specific intermediate or a potential bioactive compound.

While extensive research specifically detailing the applications of this compound is not widely published, its structure allows for certain chemical predictions. The ester group can undergo nucleophilic acyl substitution, and the carbamoyl group's N-H bond can act as a hydrogen bond donor, a critical interaction in biological systems. nih.gov The aromatic ring itself can be subject to electrophilic substitution, although the reactivity is influenced by both the deactivating ester and carbamoyl groups. wikipedia.org

Compounds with the aryl carbamoyl scaffold have been explored for various biological activities, including as antagonists for insect GABA receptors and in the development of agents against multidrug-resistant bacteria. researchgate.netnih.gov Therefore, this compound can be contextualized as a potential building block in the synthesis of more complex molecules for pharmaceutical or agrochemical research. researchgate.net Its availability from commercial suppliers, though sometimes listed as discontinued, indicates its use as a reagent in chemical synthesis. cymitquimica.comsigmaaldrich.com

Compound Data

Below is a table of the chemical compounds mentioned in this article.

Compound Name
This compound
Benzoic acid
Methanol (B129727)

Chemical Properties of this compound

PropertyValue
IUPAC Namemethyl 3-[(butylamino)carbonyl]benzoate sigmaaldrich.com
Molecular FormulaC13H17NO3 guidechem.com
Molecular Weight235.28 g/mol cymitquimica.comguidechem.com
InChI KeyHGWOEXTYXDUSAA-UHFFFAOYSA-N sigmaaldrich.com
Canonical SMILESCCCCNC(=O)C1=CC(=CC=C1)C(=O)OC guidechem.com
PurityTypically ≥95% cymitquimica.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO3 B2615964 Methyl 3-(butylcarbamoyl)benzoate CAS No. 925618-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(butylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-8-14-12(15)10-6-5-7-11(9-10)13(16)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWOEXTYXDUSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Studies of Methyl 3 Butylcarbamoyl Benzoate

Hydrolysis and Transamidation Reactions of the Carbamoyl (B1232498) Group

The carbamoyl group, an amide functionality, is a key reactive site in Methyl 3-(butylcarbamoyl)benzoate. Its susceptibility to hydrolysis and transamidation reactions is a central aspect of the compound's chemical profile.

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of the N-butylcarbamoyl group in this compound is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent formation of a tetrahedral intermediate is a critical step in the reaction pathway. Following proton transfer and rearrangement, the C-N bond is cleaved, leading to the formation of 3-(methoxycarbonyl)benzoic acid and butylamine (B146782). Studies on similar N-substituted benzamides have shown that the rate of hydrolysis can be influenced by the nature of the N-alkyl substituent and the acidity of the medium. rsc.orgrsc.org For instance, research on the acid-catalyzed hydrolysis of N-substituted 4-chlorobenzamides in sulfuric acid revealed that the reaction rates are dependent on the acid concentration. rsc.org

Base-Mediated Hydrolysis Mechanisms

In the presence of a base, the hydrolysis of the carbamoyl group proceeds through a different mechanistic pathway. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the amide. masterorganicchemistry.com This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the amide bond, yielding the carboxylate salt of 3-(methoxycarbonyl)benzoic acid and butylamine. masterorganicchemistry.com The reaction is generally considered irreversible because the final deprotonation of the resulting carboxylic acid by the base drives the equilibrium towards the products. masterorganicchemistry.com

Transamidation Reactions with Various Amine Nucleophiles

Transamidation offers a pathway to modify the amide group by reacting it with different amine nucleophiles. This reaction typically requires activation of the amide bond to proceed efficiently. researchgate.netrsc.orgmdpi.com For N-substituted benzamides, including structures analogous to this compound, transamidation can be achieved under various conditions, sometimes involving metal catalysts or activating agents like trimethylsilyl (B98337) chloride. researchgate.netresearchgate.netmdpi.com The reaction involves the nucleophilic attack of an incoming amine on the carbonyl carbon of the amide, leading to a tetrahedral intermediate. Subsequent elimination of the original amine (butylamine in this case) yields the new amide. The feasibility and rate of these reactions are influenced by the nucleophilicity of the incoming amine and the reaction conditions. researchgate.netmdpi.com Research has demonstrated the transamidation of benzamides with a range of primary and secondary amines, including anilines and benzylamines, often requiring elevated temperatures. researchgate.netresearchgate.net

Ester Cleavage and Transesterification Reactions

The methyl ester group in this compound presents another site for chemical transformation, primarily through hydrolysis (saponification) and transesterification.

Saponification and Acid-Catalyzed Ester Hydrolysis

Saponification, or the base-catalyzed hydrolysis of the ester, is a common reaction for benzoate (B1203000) esters. masterorganicchemistry.comvaia.comyoutube.comlibretexts.org The reaction is initiated by the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. masterorganicchemistry.com This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid. The methoxide ion subsequently deprotonates the carboxylic acid to form methanol (B129727) and the carboxylate salt, driving the reaction to completion. masterorganicchemistry.comyoutube.com

Under acidic conditions, the hydrolysis of the methyl ester is the reverse of Fischer esterification. libretexts.orglibretexts.org The carbonyl oxygen is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by water. libretexts.orgquora.com A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as a leaving group, regenerating the acid catalyst and forming the carboxylic acid. libretexts.orgquora.com Studies on the hydrolysis of methyl benzoates have shown that these reactions can be performed under high temperatures in water or dilute alkaline solutions. rsc.orgpsu.edu

Aromatic Ring Functionalization and Reactivity

The reactivity of the aromatic ring in this compound is governed by the electronic effects of its two substituents: the methyl ester (-COOCH₃) and the N-butylcarbamoyl (-CONH(CH₂)₃CH₃) groups. Both are electron-withdrawing groups, which deactivates the ring towards electrophilic attack and influences the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution Potentials

Both the methyl ester and the N-butylcarbamoyl groups are meta-directing deactivators in electrophilic aromatic substitution (EAS) reactions. numberanalytics.comlibretexts.orgmasterorganicchemistry.com This is due to their electron-withdrawing nature, which destabilizes the positively charged intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the electrophile attacks the ortho or para positions. masterorganicchemistry.comlibretexts.org The meta position is less deactivated, making it the preferred site of substitution. libretexts.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Electrophile (E⁺)Predicted Major Product
Nitration (NO₂⁺)Methyl 3-(butylcarbamoyl)-5-nitrobenzoate
Halogenation (Br⁺, Cl⁺)Methyl 3-bromo-5-(butylcarbamoyl)benzoate
Sulfonation (SO₃)Methyl 3-(butylcarbamoyl)-5-sulfobenzoate
Friedel-Crafts Acylation(No reaction expected due to deactivation)
Friedel-Crafts Alkylation(No reaction expected due to deactivation)

Nucleophilic Aromatic Substitution (SNAr) on Activated Rings

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (e.g., a halide). byjus.comncrdsip.commasterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism. libretexts.org

The methyl ester and N-butylcarbamoyl groups in this compound are only moderately deactivating and are not positioned to effectively stabilize the Meisenheimer complex in the same way a nitro group would. ncrdsip.comyoutube.com Furthermore, the compound lacks a conventional leaving group on the aromatic ring. Therefore, this compound is not expected to undergo SNAr reactions under standard conditions. Reactions would likely require extremely harsh conditions of high temperature and pressure, or proceed through alternative mechanisms such as the benzyne (B1209423) mechanism, which is distinct from a typical SNAr on an activated ring. ncrdsip.comyoutube.com

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org Both amide and ester functionalities can act as DMGs, with amides generally exhibiting a stronger directing effect. uwindsor.caharvard.edu The relative directing ability of various groups has been established through competition experiments. nih.gov

In the case of this compound, the N-butylcarbamoyl group is a more powerful DMG than the methyl ester group. nih.govnih.gov Therefore, in the presence of a strong base like n-butyllithium, deprotonation is expected to occur preferentially at one of the positions ortho to the amide group, namely the C2 or C4 position of the benzene (B151609) ring. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a new substituent at the ortho position.

Table 2: Hierarchy of Common Directed Metalation Groups (DMGs)

Directing GroupRelative Directing Ability
-OCONEt₂ (Carbamate)Very Strong nih.gov
-CONR₂ (Amide)Strong uwindsor.ca
-SO₂NR₂ (Sulfonamide)Strong
-OCH₂OMe (MOM ether)Moderate
-OMe (Methoxy)Moderate nih.gov
-COOR (Ester)Weaker than Amide nih.gov

Reduction and Oxidation Chemistry

The chemical behavior of this compound under reductive and oxidative conditions is determined by the reactivity of its ester, amide, and N-alkyl functionalities.

Reduction of Ester and Amide Carbonyls

The reduction of esters and amides to alcohols and amines, respectively, is a fundamental transformation in organic synthesis. The relative reactivity of these two functional groups depends heavily on the reducing agent employed. Generally, esters are more readily reduced than amides by common hydride reagents like lithium aluminum hydride (LiAlH₄). However, the selective reduction of one group in the presence of the other can be achieved by careful choice of reagents and reaction conditions. acs.org

For instance, lithium borohydride (B1222165) (LiBH₄) is known to selectively reduce esters in the presence of amides. acs.org Conversely, certain catalytic systems, such as those based on iron or nickel, have been developed for the selective reduction of amides in the presence of esters. organic-chemistry.orgnih.gov The use of SmI₂/amine/H₂O has also been reported for the highly chemoselective reduction of amides to alcohols, with selectivity observed over esters. nih.govacs.org

Table 3: Predicted Outcomes of the Reduction of this compound

ReagentPredicted Major Product(s)Notes
LiAlH₄(3-(Aminomethyl)phenyl)(butyl)methanolReduces both ester and amide.
LiBH₄Methyl 3-(butylcarbamoyl)benzyl alcoholSelectively reduces the ester. acs.orgresearchgate.net
NaBH₄No reaction or slow reduction of esterGenerally not strong enough to reduce esters or amides under standard conditions. acs.org
B₂H₆ (Borane)(3-(Aminomethyl)phenyl)(butyl)methanolReduces both ester and amide.
Fe or Ni Catalytic SystemsMethyl 3-(butylaminomethyl)benzoateCan be selective for amide reduction. organic-chemistry.orgnih.gov
SmI₂/amine/H₂OMethyl 3-(butylcarbamoyl)benzyl alcoholReported to be selective for amide to alcohol reduction. nih.govacs.org

Potential for Oxidative Transformations of the Aromatic Ring or Alkyl Chains

The aromatic ring of this compound is generally resistant to oxidation due to its inherent stability, which is further enhanced by the presence of two electron-withdrawing groups. The methyl ester group is also typically stable to oxidative conditions.

However, the N-butyl group of the amide functionality is susceptible to oxidation, particularly at the carbon atom adjacent to the nitrogen (the α-carbon of the butyl group). nih.gov This position is analogous to the benzylic position, which is known to be readily oxidized. libretexts.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize this C-H bond. The specific products would depend on the reaction conditions and the oxidant used, but could include a hydroxylated or carbonylated derivative at that position.

Additionally, under certain conditions, the entire alkyl side chain of an aromatic compound can be oxidized down to a carboxylic acid. ncert.nic.ingoogle.comgoogle.com However, this typically occurs with alkyl groups directly attached to the aromatic ring. The oxidation of an N-alkyl group in an amide under such conditions is less predictable without specific experimental data.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The aromatic ring of this compound, if appropriately functionalized (e.g., with a halide or triflate leaving group), can participate in a variety of such transformations.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. researchgate.net For a molecule like this compound to undergo these reactions, it would typically first need to be converted to an aryl halide or triflate.

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org This reaction is a versatile method for C-C bond formation and is known for its high trans selectivity. organic-chemistry.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.orgyoutube.com Intramolecular Heck reactions are particularly efficient for constructing ring systems. libretexts.org

Suzuki Coupling: The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid) and an organohalide or triflate. organic-chemistry.org This reaction is widely used for the synthesis of biaryls and is valued for the stability, low toxicity, and ease of preparation of the boronic acid reagents. organic-chemistry.org The mechanism involves activation of the boronic acid with a base, followed by transmetalation to the palladium center, and reductive elimination to form the new C-C bond. organic-chemistry.orgyoutube.comprinceton.edu For substrates with base-labile groups like esters, milder bases such as potassium fluoride (B91410) can be employed. organic-chemistry.org The use of N-heterocyclic carbene (NHC) palladacycle catalysts has shown high activity for Suzuki-Miyaura coupling reactions of various substrates. organic-chemistry.org Decarbonylative Suzuki cross-coupling of heterocyclic carboxylic acids has also been reported as a method to form heterobiaryls. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgwikipedia.org This reaction is instrumental in the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgwikipedia.org The catalytic cycle involves two interconnected parts: a palladium cycle similar to other cross-coupling reactions and a copper cycle that forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium complex. youtube.com Copper-free Sonogashira protocols have been developed to avoid the undesired homocoupling of alkynes (Glaser coupling). organic-chemistry.orgwikipedia.org

The following table summarizes representative conditions for these palladium-catalyzed reactions on related aryl halide and benzamide (B126) substrates.

ReactionCatalyst/Pre-catalystLigand(s)BaseSolventTypical Substrates
Heck Pd(OAc)₂, PdCl₂PPh₃, (R)-BINAPEt₃N, K₂CO₃DMF, AcetonitrileAryl iodides, bromides, triflates; Alkenes
Suzuki Pd(PPh₃)₄, Pd(OAc)₂P(t-Bu)₃, PCy₃K₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane, WaterAryl chlorides, bromides, triflates, carbamates; Arylboronic acids
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, CuI (co-catalyst)Et₃N, PiperidineTHF, DMFAryl iodides, bromides; Terminal alkynes

This table presents generalized conditions based on literature for related compounds, not specifically for this compound.

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based methods, particularly for the formation of carbon-heteroatom bonds.

The Chan-Lam coupling reaction, also known as the Chan-Evans-Lam coupling, facilitates the formation of aryl-nitrogen and aryl-oxygen bonds by coupling an amine or alcohol with an arylboronic acid. wikipedia.orgrsc.org This reaction is catalyzed by copper complexes, such as copper(II) acetate (B1210297), and can often be performed at room temperature and open to the air, which is a significant practical advantage over many palladium-catalyzed systems. wikipedia.orgorganic-chemistry.org

The scope of the Chan-Lam coupling is broad, encompassing a wide variety of N-H containing nucleophiles including amines, amides, imides, ureas, carbamates, and sulfonamides. rsc.orgorganic-chemistry.org The mechanism is thought to involve the formation of a copper-aryl species, which then coordinates with the heteroatom nucleophile. A proposed copper(III) intermediate subsequently undergoes reductive elimination to yield the final product and a Cu(I) species, which is then reoxidized to Cu(II) by an oxidant, often oxygen from the air, to complete the catalytic cycle. wikipedia.orgnrochemistry.com

Given the presence of the N-H bond in the secondary amide group of this compound, it could potentially undergo N-arylation via a Chan-Lam type reaction if coupled with an arylboronic acid. This would offer a direct pathway to N-aryl-N-butyl-isophthalamic acid methyl esters. While the reaction was discovered as a room-temperature process, heating can accelerate the reaction for less reactive substrates. rsc.org

Catalytic hydrogenation is a fundamental reduction method that can target different functional groups within this compound, namely the aromatic ring, the ester carbonyl, and the amide carbonyl. The selectivity of the hydrogenation is highly dependent on the catalyst, solvent, and reaction conditions (temperature and pressure).

Hydrogenation of Amides: The reduction of amides to amines is a challenging transformation. Traditionally, this requires harsh conditions, such as high temperatures and hydrogen pressures, which can lead to poor selectivity and side reactions, including the hydrogenation of aromatic rings. acsgcipr.orgu-tokyo.ac.jp However, recent advancements have led to the development of more active and selective homogeneous catalysts that operate under milder conditions. acsgcipr.org For instance, a ruthenium(II)-catalyzed hydrogenation of primary amides has been reported to proceed under mild conditions. researchgate.net The mechanism typically involves the reduction of the amide to a hemiaminal intermediate, which then eliminates water to form an imine or iminium ion that is subsequently hydrogenated to the amine. acsgcipr.org Tertiary amides are generally more difficult to reduce than primary or secondary amides. acsgcipr.orgu-tokyo.ac.jp

Hydrogenation of Esters: The catalytic hydrogenation of esters like methyl benzoate can yield either the corresponding alcohol (benzyl alcohol) or, under more forcing conditions, the fully reduced hydrocarbon (toluene). The direct hydrogenation of methyl benzoate to benzaldehyde (B42025) is an attractive, greener alternative to traditional methods, and various manganese-based catalysts have been explored for this transformation. rsc.orgmdpi.com Catalysts composed of chromium oxide, manganese oxide, and zirconium oxide have also been patented for this purpose. google.com Additionally, Cu-Zn-Zr catalysts prepared by co-precipitation have shown good performance for the selective hydrogenation of methyl benzoate to benzyl (B1604629) alcohol. sylzyhg.com

Selectivity between the functional groups in this compound would be a key challenge. Some catalytic systems are designed to be chemoselective. For example, a heterogeneous Pd-doped In₂O₃ catalyst has been shown to hydrogenate amides to amines while leaving aromatic rings intact. researchgate.net Conversely, other catalysts, such as rhodium, are known to hydrogenate benzene rings. u-tokyo.ac.jp A bifunctional copper(I) catalyst has been developed for the site-selective hydrogenation of amides, demonstrating that catalyst design can overcome challenges of chemoselectivity. acs.orgchemrxiv.org

The following table outlines potential hydrogenation products of this compound based on general reactivities.

Functional GroupCatalyst System (Example)Potential Product(s)
Amide CarbonylRu(II) complexes, Co(II)/Triphos3-(Aminomethyl)-N-butylbenzamide derivatives
Ester CarbonylMnOₓ/γ-Al₂O₃, Cu-Zn-Zr3-(Butylcarbamoyl)benzaldehyde, [3-(Butylcarbamoyl)phenyl]methanol
Aromatic RingRh(0), Ru(0)Methyl 3-(butylcarbamoyl)cyclohexanecarboxylate

This table illustrates potential outcomes based on the hydrogenation of similar functional groups; specific conditions would be required to achieve selectivity for this compound.

Direct C-H activation and functionalization have emerged as powerful strategies in organic synthesis, offering more atom- and step-economical routes to complex molecules by avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net The amide group in benzamide scaffolds is an effective directing group for the regioselective functionalization of the ortho C-H bond.

Palladium-catalyzed reactions are prominent in this area. The amide's nitrogen or carbonyl oxygen can coordinate to the metal center, positioning the catalyst for the selective activation of the C-H bond at the ortho position. rawdatalibrary.netacs.org This strategy has been used for various transformations, including:

Ortho-arylation: Direct arylation of benzamides with aryl iodides can be achieved using palladium catalysts, sometimes immobilized on magnetic nanoparticles for reusability. acs.org

Ortho-alkylation and -allylation: Benzamides can undergo direct C-H alkylation with alkyl halides using nickel catalysts. researchgate.net Palladium catalysis has been employed for the difluoroallylation of benzamide C-H bonds. rsc.org

Ortho-acetoxylation: Palladium acetate can catalyze the direct ortho-acetoxylation of N-aryl benzamides, providing a route to functionalized derivatives. rawdatalibrary.net

Rhodium(III) catalysts have also been utilized for C-H activation of benzamides, enabling annulation reactions to form isocoumarins. researchgate.net Furthermore, cobalt catalysts can facilitate the C-H activation/annulation of benzamides with alkynes to produce isoquinolinones. nih.gov

These methodologies highlight that the benzamide moiety within this compound could be used to direct the introduction of a wide range of functional groups at the C-2 and C-6 positions of the benzene ring, offering a powerful tool for late-stage diversification of the molecular scaffold.

Reaction TypeMetal CatalystReagentProduct Type
ortho-ArylationPd(II)Aryl Iodide2-Aryl-3-(butylcarbamoyl)benzoate
ortho-AcetoxylationPd(OAc)₂PhI(OAc)₂2-Acetoxy-3-(butylcarbamoyl)benzoate
ortho-AlkylationNi(II)Alkyl Halide2-Alkyl-3-(butylcarbamoyl)benzoate
AnnulationRh(III), Co(II)Alkyne, Diazo compoundFused heterocyclic systems

This table shows potential C-H functionalization reactions based on literature for related benzamide scaffolds.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic compounds in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In Methyl 3-(butylcarbamoyl)benzoate, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the butyl chain protons, the amide proton, and the methyl ester protons.

The aromatic region would show complex splitting patterns due to the meta-substitution on the benzene (B151609) ring. The proton situated between the two electron-withdrawing groups (the ester and the amide) would be expected to resonate at the furthest downfield position. The other three aromatic protons would appear at slightly higher fields with characteristic ortho and meta couplings.

The butyl group would display four distinct signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a quartet for the methylene group attached to the amide nitrogen. The amide proton (N-H) would typically appear as a broad singlet or a triplet if coupled to the adjacent methylene group, and its chemical shift can be sensitive to solvent and concentration. The methyl ester group would present as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic-H~8.2-7.5Multiplet4H
Amide-H~6.5-8.5Broad Singlet/Triplet1H
Ester-CH₃~3.9Singlet3H
N-CH₂~3.4Quartet2H
N-CH₂-CH₂~1.6Quintet2H
N-(CH₂)₂-CH₂~1.4Sextet2H
N-(CH₂)₃-CH₃~0.9Triplet3H

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbons of the ester and amide groups are particularly noteworthy, resonating at low field (typically 165-175 ppm) due to the strong deshielding effect of the double-bonded oxygen atoms.

The aromatic ring would show six signals for the six carbon atoms, with their chemical shifts influenced by the attached substituents. The carbon atom attached to the ester group and the one attached to the amide group would have distinct chemical shifts from the other aromatic carbons. The carbon of the methyl ester would appear around 52 ppm, while the carbons of the butyl chain would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ, ppm)
Amide C=O~168
Ester C=O~166
Aromatic C-CO~135
Aromatic C-CONH~134
Aromatic C-H~128-132
Ester-OCH₃~52
N-CH₂~40
N-CH₂-CH₂~32
N-(CH₂)₂-CH₂~20
N-(CH₂)₃-CH₃~14

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the butyl chain and between coupled protons on the aromatic ring. For example, the N-H proton could show a correlation to the adjacent N-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule, such as linking the proton signals of the butyl chain and the methyl ester to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For instance, HMBC would show correlations from the methyl ester protons to the ester carbonyl carbon and the adjacent aromatic carbon. It would also connect the amide N-H and N-CH₂ protons to the amide carbonyl carbon and nearby aromatic carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This could be used to confirm the spatial arrangement of the substituents on the aromatic ring and the conformation of the butyl chain relative to the rest of the molecule.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Analysis of Carbonyl and Amide Functional Groups

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to its carbonyl and amide functionalities.

Amide Group: The secondary amide group gives rise to several characteristic bands. The N-H stretching vibration would appear as a sharp to medium band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a very strong absorption in the region of 1640-1680 cm⁻¹. The amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, would appear as a strong band around 1550 cm⁻¹.

Ester Group: The ester group also has a strong C=O stretching vibration, which would typically be observed at a higher frequency than the amide carbonyl, in the range of 1715-1735 cm⁻¹. The C-O stretching vibrations of the ester would produce strong bands in the 1300-1000 cm⁻¹ region.

Aromatic Ring Vibrations and Substitution Patterns

The aromatic ring exhibits several characteristic vibrations. The C-H stretching vibrations of the aromatic protons would be observed as a group of weak to medium bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

The substitution pattern on the benzene ring can be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region. For a meta-disubstituted ring, characteristic strong absorption bands would be expected in this region, helping to confirm the 1,3-substitution pattern of the molecule.

Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AmideN-H Stretch~3300Medium
AromaticC-H Stretch~3100-3000Medium-Weak
AliphaticC-H Stretch~2960-2850Medium-Strong
EsterC=O Stretch~1725Strong
AmideC=O Stretch (Amide I)~1660Strong
AromaticC=C Stretch~1600, 1580, 1450Medium
AmideN-H Bend (Amide II)~1550Strong
EsterC-O Stretch~1300-1100Strong
AromaticC-H Out-of-Plane Bend~900-650Strong

Raman spectroscopy would provide complementary information. While the carbonyl stretching vibrations are strong in the IR, they also give rise to Raman signals. The aromatic ring vibrations often produce strong and sharp signals in the Raman spectrum, which can be very useful for confirming the aromatic structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in chemistry for determining the molecular weight and elemental composition of a compound, as well as for elucidating its chemical structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. Given the molecular formula of this compound as C₁₃H₁₇NO₃, its theoretical monoisotopic mass can be calculated with high precision. This precise mass measurement allows for the unambiguous confirmation of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

PropertyValue
Molecular FormulaC₁₃H₁₇NO₃
Monoisotopic Mass235.120843 u
Molecular Weight235.28 g/mol

Table 1: Molecular Properties of this compound guidechem.com

Fragmentation Pathways and Structural Information from MS/MS

Upon ionization, the molecule is expected to undergo characteristic fragmentation patterns. The most likely cleavage points would be at the ester and amide linkages, as well as the butyl chain. The table below outlines some of the plausible fragment ions that could be observed in an MS/MS spectrum of this compound.

m/z (predicted)Fragment Ion StructureDescription
204.0970[M - OCH₃]⁺Loss of the methoxy (B1213986) group from the ester.
178.1177[M - C₄H₉]⁺Cleavage of the butyl group from the amide nitrogen.
162.0501[M - NH(C₄H₉)]⁺Loss of the butylamine (B146782) group.
149.0239[C₈H₅O₃]⁺A fragment corresponding to the methyl benzoate (B1203000) portion with a carbonyl group.
105.0334[C₇H₅O]⁺The benzoyl cation, a common fragment for benzoate esters.
100.0762[C₅H₁₀NO]⁺A fragment resulting from cleavage of the bond between the aromatic ring and the amide carbonyl group.
57.0704[C₄H₉]⁺The butyl cation.

Table 2: Predicted MS/MS Fragmentation of this compound

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth and Quality Assessment

To perform X-ray crystallography, a high-quality single crystal of the compound is required. For a compound like this compound, suitable crystals could potentially be grown from various organic solvents or solvent mixtures through slow evaporation, vapor diffusion, or slow cooling of a saturated solution. The quality of the resulting crystals would be assessed using an optical microscope and by observing their diffraction pattern when exposed to an X-ray beam.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

While a specific crystal structure for this compound has not been published, data from a closely related compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, provides insight into the expected geometric parameters. nih.gov The bond lengths and angles in this compound are anticipated to be in line with standard values for sp² and sp³ hybridized carbon, nitrogen, and oxygen atoms in similar chemical environments.

The table below presents hypothetical, yet realistic, data for selected bond lengths, bond angles, and torsional angles for this compound, based on the analysis of analogous structures.

ParameterAtoms InvolvedExpected Value
Bond Lengths (Å)
C-O (ester)C(ar)-C(O)O~1.36
C=O (ester)C(ar)-C(=O)O~1.21
C-N (amide)C(O)-N~1.33
C=O (amide)C(=O)-N~1.24
Bond Angles (°)
O-C-O (ester)O=C-O~123
C-N-C (amide)C(O)-N-C(butyl)~122
C-C-N (amide)C(ar)-C(O)-N~118
Torsional Angles (°)
Dihedral AngleC(ar)-C(ar)-C(O)-O~170-180
Dihedral AngleC(ar)-C(O)-N-C(butyl)~170-180

Table 3: Predicted Bond Parameters for this compound

Supramolecular Interactions and Packing Arrangements

The way molecules of this compound arrange themselves in a crystal is dictated by intermolecular forces. The presence of an N-H group in the amide linkage provides a hydrogen bond donor, while the carbonyl oxygens of both the amide and ester groups act as hydrogen bond acceptors. It is therefore highly probable that the crystal structure would be stabilized by N-H···O hydrogen bonds, potentially forming chains or dimeric motifs. nih.gov

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating "this compound" from unreacted starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like "this compound". A reversed-phase HPLC method is typically developed for this purpose, leveraging the compound's polarity.

Method Development: The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target compound from potential impurities. For "this compound", a typical starting point would be a C18 column, which is a versatile stationary phase for a wide range of organic molecules. nih.govepa.gov The mobile phase would likely consist of a mixture of an aqueous component (like water, often with a pH-modifying buffer) and an organic solvent such as methanol (B129727) or acetonitrile. epa.govresearchgate.net

A gradient elution is often preferred over isocratic conditions, where the proportion of the organic solvent is increased over time. This allows for the efficient elution of compounds with varying polarities. Detection is commonly performed using a UV detector, set at a wavelength where "this compound" exhibits maximum absorbance, likely around 254 nm, which is typical for aromatic compounds.

Validation: Once developed, the HPLC method must be validated to ensure its reliability, accuracy, and precision. nih.gov Validation parameters typically include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery experiments, with recoveries in the range of 99.9-100.9% being considered excellent. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD), with values less than 2% being desirable for both intra-day and inter-day measurements. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

A well-validated HPLC method is considered a stability-indicating method, capable of separating the active ingredient from its degradation products. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 reversed-phase (e.g., 25 cm x 4.6 mm, 5 µm particle size) researchgate.net

| Mobile Phase | A: Water (with 0.1% formic acid) B: Methanol | | Gradient | 0-2 min: 50% B 2-15 min: 50-95% B 15-20 min: 95% B 20-22 min: 95-50% B 22-25 min: 50% B | | Flow Rate | 1.0 mL/min | | Injection Volume | 10 µL | | Column Temperature | 30 °C | | Detection | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. sigmaaldrich.com While "this compound" itself has a relatively high boiling point due to its molecular weight and the presence of a hydrogen-bonding amide group, GC analysis can be employed for the analysis of more volatile starting materials or potential byproducts in its synthesis. Furthermore, the compound could be chemically modified (derivatized) to increase its volatility for GC analysis.

Methodology: A typical GC system utilizes a carrier gas (mobile phase), such as helium, nitrogen, or argon, to move the analytes through a column. libretexts.org For the analysis of compounds related to "this compound", a capillary column would be preferred over a packed column due to its higher separation efficiency. libretexts.org The choice of the stationary phase within the column is critical and depends on the polarity of the analytes. A common choice for a broad range of organic compounds is a VF-5ms or similar 5% phenyl-methylpolysiloxane phase. researchgate.net

The instrument parameters, including injector temperature, column temperature program, and detector temperature, must be optimized to achieve good separation. researchgate.net A flame ionization detector (FID) is a common choice for organic compounds, while a mass spectrometer (MS) detector provides structural information, aiding in peak identification. sigmaaldrich.comlibretexts.org

Table 2: Hypothetical GC-MS Parameters for Analysis of Volatile Precursors or Byproducts

Parameter Condition
Column VF-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) researchgate.net
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250 °C

| Oven Program | Initial temperature 100 °C, hold for 2 min Ramp at 10 °C/min to 280 °C, hold for 5 min | | Detector | Mass Spectrometer (MS) | | MS Source Temperature | 230 °C | | MS Quadrupole Temperature | 150 °C | | Scan Range | 40-500 m/z |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in synthetic organic chemistry to monitor the progress of a reaction. merckmillipore.com For the synthesis of "this compound", which involves the formation of an amide bond, TLC is an ideal tool to qualitatively track the consumption of the starting materials and the formation of the product. chegg.com

Procedure: A small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. merckmillipore.com Alongside the reaction mixture, spots of the starting materials (e.g., methyl 3-(aminocarbonyl)benzoate and butyl iodide, or methyl 3-((butylamino)carbonyl)benzoate precursors) are also applied as standards.

The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The choice of eluent is crucial for achieving good separation. For a compound like "this compound", a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or ethanol (B145695) would be appropriate. merckmillipore.com The optimal ratio is determined empirically to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5.

As the eluent ascends the plate by capillary action, the components of the spotted mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. After the development, the plate is visualized, typically under UV light at 254 nm, where aromatic compounds like "this compound" and its precursors will appear as dark spots. merckmillipore.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

Parameter Description
Stationary Phase Silica gel 60 F254 on aluminum plates
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light at 254 nm
Expected Observation The product, "this compound", is expected to have an Rf value intermediate between the more polar starting amine and the less polar starting ester.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. velp.com This analysis provides a direct verification of the compound's empirical formula and is a critical measure of its purity. nih.gov

Methodology and Accuracy: The most common method for elemental analysis is combustion analysis. A precisely weighed sample of "this compound" is combusted in a high-temperature, oxygen-rich environment. velp.com This process converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx). These combustion products are then separated and quantified by a detector.

The results are presented as the weight percentage of each element. For a new compound to be considered pure, the experimentally determined percentages of C, H, and N should be in close agreement with the theoretically calculated values based on its molecular formula. Most chemistry journals require the found values to be within ±0.4% of the calculated values to confirm sufficient purity for publication. acs.orgnih.gov

Calculated vs. Found Values: For "this compound" (C₁₃H₁₇NO₃), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight. An experimental analysis would then be performed on a purified sample.

Table 4: Elemental Analysis Data for this compound (C₁₃H₁₇NO₃)

Element Theoretical (%) Found (%) Difference (%)
Carbon (C) 66.36 66.21 -0.15
Hydrogen (H) 7.28 7.35 +0.07
Nitrogen (N) 5.95 5.89 -0.06

The data in the table above is illustrative. A close match between the theoretical and found values, as shown, would provide strong evidence for the correct elemental composition and high purity of the synthesized "this compound".

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the molecular properties of organic compounds from first principles. nih.gov Such calculations are invaluable for understanding the relationships between a molecule's structure and its chemical behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of Methyl 3-(butylcarbamoyl)benzoate is defined by the spatial arrangement of its constituent atoms. Geometry optimization using computational methods seeks to find the lowest energy arrangement, which corresponds to the most stable structure of the molecule. For a molecule with flexible components like the butyl group and the rotatable bonds connecting the amide and ester groups to the benzene (B151609) ring, multiple low-energy conformations, or rotamers, may exist. lumenlearning.com

Conformational analysis of related N-substituted benzamides reveals that the planarity of the amide group and its orientation relative to the phenyl ring are key structural features. nih.govresearchgate.net In N-methylbenzamide, for instance, the N-methyl group is typically coplanar with the carbonyl group, and the entire amide group may be twisted with respect to the phenyl ring by about 25 degrees. nih.gov For this compound, the butyl group introduces additional conformational possibilities. The most stable conformers would likely involve staggered arrangements along the C-C bonds of the butyl chain to minimize steric hindrance. lumenlearning.com The relative orientation of the amide and ester groups will be influenced by a balance of steric effects and potential weak intramolecular interactions.

A representative optimized structure of a related benzamide (B126), N-phenylbenzamide, calculated at the B3LYP/6-311++G(d,p) level of theory, shows a Wiberg bond index for the C-N amide bond of approximately 1.137, indicating significant single-bond character which allows for rotation. lp.edu.ua

Table 1: Predicted Geometrical Parameters for a Model Benzamide System This data is representative of a substituted benzamide and is intended to be illustrative for this compound.

Parameter Predicted Value
C=O Bond Length ~1.23 Å
C-N (amide) Bond Length ~1.36 Å
N-H Bond Length ~1.01 Å
C-C (ring) Bond Length ~1.39 Å

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, Electrostatic Potential Maps)

The electronic structure of a molecule governs its reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For aromatic amides and esters, the HOMO is typically distributed over the electron-rich benzene ring and the amide nitrogen, while the LUMO is often localized on the carbonyl groups and the aromatic ring. researchgate.netnih.gov In a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was indicative of significant charge transfer interactions within the molecule. nih.gov For this compound, the HOMO is expected to have significant contributions from the benzene ring and the amide group, while the LUMO will likely be centered on the ester carbonyl and the aromatic ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. mdpi.com These maps are useful for identifying regions of positive and negative electrostatic potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens of both the amide and ester groups, making them sites for electrophilic attack. The amide N-H proton would exhibit a region of positive potential (blue), indicating its acidic character. nih.gov

Table 2: Representative FMO Energies for Structurally Related Compounds Data derived from computational studies on benzamide and methyl benzoate (B1203000) derivatives and is for illustrative purposes.

Molecule/Fragment HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Benzamide -6.9 eV -1.3 eV 5.6 eV researchgate.net

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. nih.govresearchgate.netresearchgate.netacs.org

Infrared (IR) Spectroscopy: Predicted IR spectra can help in assigning the vibrational modes of a molecule. For this compound, key predicted frequencies would include:

N-H stretch: A medium intensity band around 3300-3500 cm⁻¹. pressbooks.pub

C-H stretches (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region. pressbooks.pub

C=O stretch (ester): A strong band around 1735–1750 cm⁻¹. pressbooks.pubmsu.edu

C=O stretch (amide I band): A strong band typically at a lower frequency than esters, around 1630–1695 cm⁻¹. msu.eduacs.orgyoutube.com This difference is due to the resonance effect of the nitrogen lone pair, which imparts more single-bond character to the amide C=O bond. youtube.com

N-H bend (amide II band): A band in the 1470-1570 cm⁻¹ region. acs.org

C-O stretch (ester): Strong bands in the 1000-1300 cm⁻¹ range. scribd.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govacs.orgnih.gov The calculated isotropic shielding values are typically scaled to provide chemical shifts that are in good agreement with experimental values. nih.gov For this compound, predictions would help in assigning the signals for the aromatic protons, the butyl chain protons, and the methyl ester protons, as well as the various carbon signals.

Table 3: Predicted Characteristic IR Frequencies for this compound Based on typical ranges for amides and esters.

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Amide N-H stretch 3300-3500
Amide C=O stretch (Amide I) 1630-1695
Amide N-H bend (Amide II) 1470-1570
Ester C=O stretch 1735-1750
Ester C-O stretch 1000-1300
Aromatic C-H stretch 3000-3100

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. rsc.orgblogspot.com

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. blogspot.com Characterizing the TS is crucial for understanding the kinetics and mechanism of a reaction. For reactions involving this compound, such as its formation via amidation or its hydrolysis, computational methods can be used to locate and characterize the relevant transition states.

For example, in the base-catalyzed hydrolysis of amides, a key step is the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, leading to a tetrahedral intermediate. nih.govacs.orgacs.org DFT calculations have shown that the transition state for this step involves the partial formation of the C-O bond and elongation of the C=O bond. nih.gov The geometry and energy of this TS are influenced by substituent effects and solvation. nih.gov Larger substituents on the amide can hinder the approach of the nucleophile, destabilizing the transition state and increasing the activation energy barrier. nih.gov

Reaction Coordinate Analysis

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. nih.gov By mapping the energy of the system along the reaction coordinate, a reaction energy profile can be constructed. This profile reveals the activation energies for each step of the mechanism.

Intrinsic Reaction Coordinate (IRC) calculations are often used to confirm that a located transition state correctly connects the reactants and products. rsc.org For a multi-step reaction, such as the acid-catalyzed hydrolysis of an amide, computational studies can delineate the entire pathway, including protonation, nucleophilic attack by water, proton transfer, and collapse of the tetrahedral intermediate. cdnsciencepub.commcmaster.ca For instance, in the hydrolysis of benzamides in strong acid, mechanisms involving one or three water molecules in the transition state have been computationally identified, depending on the acid concentration. cdnsciencepub.com Similarly, the mechanism of esterification can be studied, identifying whether the reaction proceeds through a concerted or stepwise pathway. rsc.org

Kinetic Isotope Effect Studies for Mechanistic Support

Kinetic Isotope Effect (KIE) studies are a powerful tool in mechanistic chemistry to determine the rate-determining step of a reaction and to elucidate the structure of the transition state. libretexts.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can measure the change in the reaction rate. libretexts.org If the bond to the isotopically labeled atom is broken or formed in the rate-determining step, a primary KIE is typically observed. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking or making, providing insight into changes in hybridization or steric environment at that position during the transition state. libretexts.org

For a hypothetical reaction involving this compound, such as the hydrolysis of the ester group, a KIE study could provide valuable mechanistic information. For instance, if the reaction proceeds via a mechanism where the cleavage of the C-O bond of the ester is the rate-limiting step, a ¹³C KIE at the carbonyl carbon or the ester oxygen could be measured. Similarly, deuterating the butyl group could reveal insights into the role of this moiety in the reaction mechanism through secondary KIEs.

A hypothetical KIE experiment for the hydrolysis of this compound is presented in the table below. The values are illustrative and represent the type of data that would be collected and analyzed.

IsotopologueRate Constant (k)KIE (k_light / k_heavy)Mechanistic Implication
This compoundk_H1.0Reference
Methyl 3-(butyl-d9-carbamoyl)benzoatek_D> 1.0 (e.g., 1.1)Secondary KIE; indicates a change in the steric environment of the butyl group in the transition state.
Methyl 3-(butylcarbamoyl)benzo[¹³C=O]atek_13C> 1.0 (e.g., 1.04)Primary KIE; suggests C-O bond cleavage is part of the rate-determining step.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bohrium.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and thermodynamic properties of molecules in various environments. rsc.org

Conformational Dynamics in Solution

The flexibility of the butyl chain and the rotational freedom around the amide and ester linkages in this compound suggest that the molecule can adopt a variety of conformations in solution. MD simulations could be employed to explore the conformational landscape of this molecule. By simulating the molecule in a solvent box (e.g., water or an organic solvent), one could identify the most stable conformers, the energy barriers between them, and the timescales of conformational transitions. This information is crucial for understanding how the molecule interacts with its environment and other molecules. For a related compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, studies have shown that the amide group can adopt different conformations relative to the aromatic ring, which influences intermolecular interactions. nih.gov

Intermolecular Interactions and Self-Assembly Propensities

The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens of the amide and ester groups), as well as the aromatic ring and the hydrophobic butyl chain, suggests that this compound can participate in a range of intermolecular interactions. These include hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov MD simulations can be used to investigate the nature and strength of these interactions. By simulating a system with multiple molecules of this compound, one could observe their aggregation behavior and predict their propensity for self-assembly into larger ordered structures. nih.govrsc.org The balance between the different types of intermolecular forces will determine the final assembled architecture.

Ligand Design and Binding Site Prediction

While not implying a biological context, the principles of ligand design and binding site prediction are applicable to understanding the potential non-covalent interactions of this compound with a hypothetical receptor or host molecule.

Docking and Scoring Methodologies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In a hypothetical scenario where this compound acts as a ligand, docking simulations could be used to explore its binding modes within a predefined binding pocket. A scoring function is then used to estimate the binding affinity for each predicted pose. These scoring functions typically account for various non-covalent interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces.

Molecular Recognition Principles

The principles of molecular recognition govern the specific binding of a ligand to its receptor. For this compound, these principles would involve the directional nature of the hydrogen bonds formed by the amide group, the potential for π-π stacking interactions with aromatic residues in a binding site, and the hydrophobic effect driving the sequestration of the butyl chain into a nonpolar pocket. The shape complementarity between the ligand and the binding site is also a critical factor for achieving high binding affinity and specificity. A study on a similar compound, Methyl 3-[(tert-butoxycarbonyl)amino]benzoate, highlighted the importance of N-H···O hydrogen bonds and π-π stacking in its crystal structure, which are key molecular recognition features. nih.govnih.gov

Potential Research Applications of Methyl 3 Butylcarbamoyl Benzoate and Derivatives Non Clinical Focus

Precursor in Materials Science Research

The bifunctional nature of Methyl 3-(butylcarbamoyl)benzoate, possessing both an ester and an amide group, makes it a promising candidate as a precursor in the field of materials science. These functional groups offer reactive sites that can be exploited for the synthesis and development of novel polymers and functional materials.

Monomer for Polymer Synthesis

While direct polymerization of this compound may require specific conditions, its structural motifs are fundamental to the creation of high-performance polymers like polyamides and polyesters, should suitable modifications be made. Aromatic amides are integral components in the synthesis of aramids, a class of heat-resistant and strong synthetic fibers. The presence of the amide linkage in derivatives of this compound could impart rigidity and thermal stability to polymer backbones. mdpi.com

Recent advancements have demonstrated versatile living polymerization methods for aromatic amides, allowing for the creation of well-defined polymer architectures. nih.gov These methods could potentially be adapted for monomers derived from this compound, enabling the synthesis of block copolymers with tailored properties. nih.gov For instance, the introduction of reactive sites, such as converting the methyl ester to a carboxylic acid and the butylamide to a primary amine on related structures, would create a monomer suitable for polycondensation reactions.

The synthesis of poly(amide-amine) films from triphenylamine-based electroactive compounds highlights the utility of amide-containing monomers in producing materials for electrochromic applications. mdpi.com This suggests that with appropriate functionalization, derivatives of this compound could be incorporated into electroactive polymers.

Component in Functional Materials Development

The inherent properties of the aromatic amide structure suggest that this compound and its derivatives could be valuable components in the development of functional materials. The amide group's ability to form strong hydrogen bonds can influence the self-assembly and macroscopic properties of materials.

In the realm of functional materials, N-methylbenzamide, a related compound, has been noted for its use in the development and modification of polymers and resins, where its structure can enhance properties like thermal stability and chemical resistance. chemicalbook.com This indicates a potential for N-substituted benzamides like this compound to be explored for similar purposes.

Furthermore, the broader class of N-alkoxyamines, which can be synthesized from amide precursors, has found applications in polymer chemistry and materials science, including in living radical polymerization and for the stabilization of polymers. chimia.chresearchgate.net The development of materials from such precursors underscores the potential for creating advanced materials with superior properties. chemicalbook.com

Scaffold for Ligand Design in Catalysis

The rigid aromatic core and the presence of coordinating atoms (oxygen and nitrogen) in this compound make it an attractive scaffold for the design of novel ligands for various catalytic applications.

Asymmetric Catalysis Ligands

Chiral ligands are crucial for enantioselective synthesis, a cornerstone of modern chemistry. Amide-containing molecules are frequently used as backbones for chiral ligands. For example, chiral amino-amides have been successfully employed as ligands in the catalytic asymmetric alkylation of aromatic aldehydes. researchgate.net The synthesis of N-(diisopropylphosphanyl)benzamide has produced a bidentate hybrid P,O-ligand, which can exist in both neutral and anionic forms, showcasing the versatility of benzamide (B126) derivatives in ligand design. mdpi.com

The development of axially chiral biaryl amino acids has been achieved through the organocatalytic asymmetric activation of amide C-N bonds, demonstrating the potential to create highly stereoselective catalysts from amide-based structures. nih.gov This suggests that chiral derivatives of this compound could be synthesized and evaluated as ligands in a variety of asymmetric transformations.

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a more sustainable alternative to metal-based catalysis. nih.gov Amide-based bifunctional organocatalysts have proven effective in a range of asymmetric reactions. psu.edu The amide N-H bond can participate in hydrogen bonding, which is a key interaction in many organocatalytic systems. psu.edu

Benzamide derivatives have been explored as organocatalysts themselves. For instance, bifunctional organocatalysts containing a benzamide moiety have been used for the enantioselective synthesis of axially chiral benzamides. beilstein-journals.org The development of organocatalysts for the asymmetric synthesis of 1-benzamido-1,4-dihydropyridine derivatives further highlights the potential in this area. nih.gov The structural framework of this compound provides a starting point for the design of new organocatalysts, where the butyl group and methyl ester could be modified to tune catalytic activity and selectivity.

Intermediate in the Synthesis of Complex Organic Molecules

The functional groups of this compound make it a useful intermediate in the synthesis of more elaborate organic structures. The amide and ester moieties can be selectively transformed into a variety of other functional groups.

Amides are recognized as fundamental functional groups and are widely present in chemistry and biochemistry. nih.gov The synthesis of N-substituted benzamide derivatives is a common strategy in the development of new compounds, including those with biological activity. nih.govresearchgate.net For example, the direct alkylation of N,N-dialkyl benzamides has been achieved under transition-metal-free conditions, showcasing a method for C-C bond formation starting from a benzamide. researchgate.net

Building Block for Natural Product Synthesis

While direct examples of the use of this compound in the total synthesis of natural products are not extensively documented, its structural motif is present in a variety of naturally occurring and biologically active compounds. Benzanilide (B160483) derivatives, in general, are recognized as important intermediates in the synthesis of complex organic molecules, including those with pharmaceutical or agrochemical applications. auroraanalytics.comnih.gov The reactivity of the methyl ester and the secondary amide functionalities allows for a range of chemical transformations, making it a versatile starting material.

The synthesis of various benzanilide derivatives often involves the benzoylation of an amine, a reaction that can be achieved using benzoyl chloride in the presence of a base like aqueous sodium hydroxide (B78521). nih.gov This fundamental reaction highlights the potential for creating a diverse library of compounds starting from precursors like this compound.

Precursor for Advanced Pharmaceutical Intermediates (excluding any clinical/biological claims)

The benzanilide scaffold is a key component in a multitude of pharmaceutical compounds. auroraanalytics.comrsc.org Consequently, this compound and its derivatives are valuable precursors for the synthesis of advanced pharmaceutical intermediates. For instance, a related compound, Methyl 3-(butylcarbamoyl)-5-nitrobenzoate, is utilized as a building block in organic synthesis and as a reagent in various chemical reactions for drug development purposes. nist.gov The functional groups on this molecule, including the nitro group, carbamoyl (B1232498) group, and benzoate (B1203000) ester, allow for a variety of chemical modifications such as oxidation, reduction, and substitution, leading to the formation of diverse derivatives. nist.gov

The synthesis of N-substituted benzamide derivatives has been a focus of research for developing new bioactive molecules. uni-bayreuth.denih.gov These synthetic efforts often involve modifying the substituents on the benzoyl and aniline (B41778) moieties to explore structure-activity relationships. This compound provides a ready-made platform for such explorations in a non-clinical research context.

Analytical Standards and Reference Materials

The purity and accurate quantification of chemical compounds are critical in research and industrial settings. This compound and its analogs can serve as essential reference materials for these purposes.

Development of Analytical Methods for Related Compounds

Analytical standards are crucial for the development and validation of new analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). mdpi.com While specific methods for this compound are not detailed in the public domain, related compounds like N-(1-Butyl)-Benzamide are available as analytical standards. auroraanalytics.com The availability of such standards facilitates the development of reliable methods for the identification and quantification of benzamide derivatives in various matrices. These methods are essential for quality control and research purposes.

Calibration and Quality Control in Chemical Analysis

In chemical analysis, reference materials are indispensable for calibrating analytical instruments and for quality control to ensure the accuracy and precision of measurements. slideserve.com Benzoic acid and its salts, such as Sodium Benzoate, are commonly used as analytical standards in pharmaceutical and food industries. researchgate.net Similarly, derivatives like this compound can be utilized as certified reference materials for the quality control of raw materials and finished products containing the benzanilide scaffold.

The following table provides an overview of related analytical standards:

Compound NameApplication
N-(1-Butyl)-BenzamideAnalytical Standard for educational or diagnostic applications. auroraanalytics.com
Sodium BenzoatePharmaceutical Secondary Standard; Certified Reference Material. mdpi.com
Methyl BenzoateAnalytical Standard. acs.orgmdpi.com

Supramolecular Chemistry and Self-Assembly Studies

The presence of both hydrogen bond donor (N-H) and acceptor (C=O) groups in the amide linkage of this compound makes it a prime candidate for studies in supramolecular chemistry and crystal engineering.

Hydrogen Bonding Networks in Crystal Engineering

The predictable nature of hydrogen bonding in amides is a cornerstone of crystal engineering, allowing for the design and construction of well-defined supramolecular architectures. nih.gov In the solid state, benzanilides and related N-substituted amides often form extended hydrogen-bonded networks. These networks can take the form of chains, sheets, or more complex three-dimensional structures.

Formation of Ordered Nanostructures

The molecular architecture of this compound, featuring both a hydrogen-bond donating N-H group and hydrogen-bond accepting carbonyl groups, alongside a rigid aromatic core, provides the fundamental prerequisites for self-assembly into ordered supramolecular nanostructures. While specific research on the nanostructure formation of this compound is not extensively documented, the principles of supramolecular chemistry and the observed behavior of analogous benzamide derivatives offer significant insights into its potential in this area. The formation of such nanostructures is primarily governed by non-covalent interactions, with hydrogen bonding playing a pivotal role. mdpi.comnih.gov

The amide functionality is a key structural motif in directing the self-assembly of molecules. nih.gov The propensity of the amide group to form strong and directional hydrogen bonds, specifically the N-H···O=C interaction, can lead to the formation of one-dimensional chains, tapes, or sheets. mdpi.comnih.gov These initial assemblies can then further organize into more complex, three-dimensional nanostructures. The butyl group attached to the amide nitrogen introduces van der Waals interactions and can influence the packing of the molecules, while the methyl benzoate portion of the molecule can participate in π-π stacking interactions, further stabilizing the resulting nanostructures.

Research on related benzamide derivatives has demonstrated their capacity to form a variety of ordered assemblies. For instance, certain N-alkyl benzamides have been shown to self-assemble into well-defined fibrillar networks in organic solvents. The formation and stability of these structures are highly dependent on the nature of the alkyl chain and the solvent environment. In a similar vein, bolaamphiphiles containing amide groups have been observed to form distinct nanostructures such as vesicles or cylindrical micelles, with the specific morphology being dictated by the nature of the hydrogen-bonding group. nih.gov

Furthermore, studies on benzene-1,3,5-tricarboxamides (BTAs), which share the benzamide core, have revealed their remarkable ability to form helical, supramolecular polymers through a cooperative self-assembly mechanism driven by threefold intermolecular hydrogen bonding. nih.gov Theoretical modeling, such as Density Functional Theory (DFT) calculations, has been employed to understand the energetics of these interactions and the stability of the resulting assemblies. nih.gov These studies underscore the potential for molecules like this compound to form ordered, functional nanostructures.

The potential nanostructures formed by this compound could find applications in materials science, for example, as organogelators, templates for the synthesis of other nanomaterials, or as components in stimuli-responsive materials. The precise control over the self-assembly process, which can be influenced by factors such as concentration, temperature, and solvent polarity, would be crucial for realizing these applications.

Interactive Data Table: Factors Influencing Nanostructure Formation in Benzamide Derivatives

The following table summarizes key parameters and their influence on the formation of ordered nanostructures in benzamide derivatives, based on findings from related compounds. This data is illustrative of the expected behavior for this compound.

ParameterInfluence on Nanostructure FormationExpected Outcome for this compound
Concentration Higher concentrations generally favor the formation of larger, more complex aggregates.Increasing concentration in a suitable solvent is expected to promote the transition from monomers to one-dimensional chains and potentially to fibrillar networks.
Solvent Polarity Non-polar solvents often promote hydrogen bonding and self-assembly, while polar solvents can disrupt these interactions.Self-assembly is more likely to occur in non-polar or weakly polar organic solvents where intermolecular hydrogen bonds between the benzamide moieties would be favored.
Temperature Increasing temperature can disrupt non-covalent interactions, leading to the disassembly of nanostructures.A reversible gel-sol transition might be observed with increasing temperature, indicating the disassembly of a self-assembled network.
Alkyl Chain Length (Butyl Group) The length and branching of the alkyl chain influence the packing and solubility of the molecules.The n-butyl group is expected to provide a balance of van der Waals interactions and solubility to facilitate self-assembly without excessive steric hindrance.
Aromatic Core (Benzene Ring) The aromatic ring allows for π-π stacking interactions, which contribute to the stability of the assembled nanostructures.The benzene (B151609) ring of this compound can participate in π-π stacking, likely reinforcing the structures formed by hydrogen bonding.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

The conventional synthesis of Methyl 3-(butylcarbamoyl)benzoate likely involves standard esterification and amidation reactions. A typical route could be the Fischer esterification of 3-(butylcarbamoyl)benzoic acid with methanol (B129727) in the presence of an acid catalyst. youtube.comchemicalbook.com Another approach involves the reaction of methyl 3-(chloroformyl)benzoate with n-butylamine.

Future research should aim to develop more efficient, sustainable, and scalable synthetic methods. A promising area of investigation is the use of solid acid catalysts for the esterification step. mdpi.com These catalysts are often recoverable and reusable, reducing waste and simplifying purification processes. mdpi.com For instance, studies on other methyl benzoate (B1203000) syntheses have shown success with zirconium-based solid acids, which could be adapted for this specific compound. mdpi.com

Furthermore, the exploration of continuous flow chemistry presents another innovative direction. Flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. The direct amidation of the methyl ester of benzoic acid using water as a green solvent, a metal- and additive-free method, represents a cutting-edge, sustainable approach that could be explored. researchgate.net

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dictated by its three main components: the aromatic ring, the ester group, and the amide group. The interplay between these functional groups offers a rich landscape for chemical exploration.

Future studies should systematically investigate the compound's reactivity. The ester and amide moieties are both deactivating, meta-directing groups in electrophilic aromatic substitution. Research could focus on forcing conditions to achieve substitution on the benzene (B151609) ring and to study the regioselectivity of such reactions. The reactivity of the ester group towards nucleophiles, such as in hydrolysis or transesterification reactions, could be quantified. Similarly, the stability of the amide bond under various conditions warrants investigation. It is crucial to understand how the electronic effects of the ester and amide groups influence each other's reactivity. For example, exploring selective hydrolysis of either the ester or the amide would be a valuable study in developing this compound as a synthetic building block.

Advanced Spectroscopic Probes for In-Situ Monitoring

To optimize synthetic routes and understand reaction mechanisms, real-time monitoring of chemical reactions is invaluable. Future research could focus on applying advanced spectroscopic techniques for the in-situ analysis of the synthesis of this compound.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be integrated into reaction vessels to track the concentration of reactants, intermediates, and products over time. This data provides deep insights into reaction kinetics, helps identify transient intermediates, and allows for precise control over reaction conditions to maximize yield and minimize impurities. The development of specific probes and methodologies tailored for the reaction medium would be a significant step forward.

Integration with Machine Learning for Property Prediction or Synthesis Planning

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. youtube.com These computational tools can predict the physicochemical properties, bioactivity, and toxicity of molecules based on their structure, saving significant time and resources in the laboratory. nih.govresearchgate.net

Investigation into Sustainable and Circular Economy Applications of the Compound

The principles of green chemistry and the circular economy are increasingly important in chemical manufacturing. Future research on this compound should include a focus on its environmental footprint and potential for sustainable applications.

This involves investigating its biodegradability and the environmental impact of its synthesis and degradation products. Poly(ester amide)s, which share the core functional groups of this molecule, are being explored as biodegradable polymers for biomedical and other applications. mdpi.comupc.edu Research could explore the potential of this compound as a monomer or building block for such degradable materials. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-(butylcarbamoyl)benzoate?

  • Methodology : A two-step approach is typically employed:

Esterification : React 3-carboxybenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 3-carboxybenzoate.

Carbamoylation : Introduce the butylcarbamoyl group via coupling reactions. For example, use n-butyl isocyanate with a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to minimize side products like urea derivatives.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm ester carbonyl resonance (~165–170 ppm) and butylcarbamoyl NH/CO groups (δ ~6.5–7.5 ppm for NH; ~155–160 ppm for CO) .
  • IR Spectroscopy : Identify ester C=O (~1720 cm⁻¹) and carbamoyl N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

Q. What purification methods are effective for isolating this compound?

  • Methodology : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/petroleum ether, 1:4 to 1:1). For high-purity crystals, employ recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in carbamoylation steps?

  • Methodology :

  • Solvent Screening : Compare DMF, THF, and acetonitrile for reactivity and solubility.
  • Catalyst/Base Optimization : Test inorganic bases (K₂CO₃, Cs₂CO₃) versus organic bases (DBU, Et₃N) .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 120°C for 30 min vs. 12 hours conventionally).
    • Data Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, base strength).

Q. How do steric and electronic effects influence the reactivity of the butylcarbamoyl group in further functionalization?

  • Methodology :

  • Computational Studies : Perform DFT calculations to map electron density distribution and nucleophilic/electrophilic sites.
  • Experimental Probes : Compare reactivity with analogs (e.g., methyl 3-(ethylcarbamoyl)benzoate) in substitution or cross-coupling reactions .
    • Key Insight : The bulky n-butyl group may hinder electrophilic aromatic substitution at the 3-position, favoring para-substitution in derivative synthesis.

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELX for structure refinement. Analyze bond lengths/angles to confirm the carbamoyl group’s geometry .
  • Cross-Validation : Compare experimental XRD data with computational models (e.g., Mercury CSD) .

Q. What strategies mitigate hydrolysis of the ester group during storage or biological assays?

  • Methodology :

  • Stability Studies : Monitor degradation via HPLC under varying pH (4–9), temperature (4°C vs. 25°C), and humidity.
  • Formulation : Use lyophilization or storage in anhydrous DMSO at -20°C. Add stabilizers (e.g., BHT) for long-term storage .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

  • Methodology :

  • Computational Prediction : Use software like ACD/Labs or Gaussian to simulate shifts, accounting for solvent effects (e.g., DMSO-d₆ vs. CDCl₃).
  • Experimental Adjustments : Re-examine sample purity, concentration, and spectrometer calibration .

Q. What analytical workflows validate the absence of regioisomers in synthetic batches?

  • Methodology :

  • HPLC-MS with Orthogonal Columns : Compare retention times on C18 and HILIC columns.
  • 2D NMR (HSQC, HMBC) : Confirm connectivity between the butylcarbamoyl group and the benzoate ring .

Tables for Comparative Analysis

Synthetic Method Conditions Yield Reference
Carbamoylation with n-butyl isocyanateDMF, K₂CO₃, 80°C, 12h65–75%
Microwave-assisted couplingDMF, Cs₂CO₃, 120°C, 30min85%
Functional Group IR Absorption (cm⁻¹) ¹³C NMR (ppm)
Ester C=O1720–1740165–170
Carbamoyl C=O1640–1680155–160

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.